molecular formula C21H23N3O6S2 B2619680 (Z)-ethyl 2-(2-((4-isopropoxybenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate CAS No. 865248-30-2

(Z)-ethyl 2-(2-((4-isopropoxybenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate

Cat. No.: B2619680
CAS No.: 865248-30-2
M. Wt: 477.55
InChI Key: CWNNQNYVXSZQGC-LNVKXUELSA-N
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Description

(Z)-Ethyl 2-(2-((4-isopropoxybenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate is a benzothiazole derivative featuring a sulfamoyl group at the 6-position, an imino-linked 4-isopropoxybenzoyl moiety at the 2-position, and an ethyl acetate ester at the 3-position. The Z-configuration of the imino group and the isopropoxy substituent likely influence its stereoelectronic properties, solubility, and biological activity.

Properties

IUPAC Name

ethyl 2-[2-(4-propan-2-yloxybenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O6S2/c1-4-29-19(25)12-24-17-10-9-16(32(22,27)28)11-18(17)31-21(24)23-20(26)14-5-7-15(8-6-14)30-13(2)3/h5-11,13H,4,12H2,1-3H3,(H2,22,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWNNQNYVXSZQGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC=C(C=C3)OC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of (Z)-ethyl 2-(2-((4-isopropoxybenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of the Benzothiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Sulfonamide Group: This step involves the reaction of the benzothiazole intermediate with sulfonyl chloride in the presence of a base.

    Formation of the Imino Group: The imino group can be introduced by reacting the intermediate with an appropriate amine or imine precursor.

    Esterification: The final step involves the esterification of the carboxylic acid intermediate with ethanol under acidic conditions to form the ethyl ester.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

(Z)-ethyl 2-(2-((4-isopropoxybenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. Common reagents include halogens, alkylating agents, and nucleophiles.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds containing thiazole rings exhibit significant antimicrobial activity. In vitro studies have shown that derivatives similar to (Z)-ethyl 2-(2-((4-isopropoxybenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate can effectively inhibit various bacterial strains, with minimum inhibitory concentrations (MICs) reported as low as 50 μg/mL against tested organisms .

Anti-inflammatory and Analgesic Effects

Compounds with similar structural features have demonstrated anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes, which are critical in inflammatory pathways. For instance, related thiazole compounds have shown significant reductions in paw edema in animal models at doses around 50 mg/kg . This suggests potential applications for treating conditions characterized by inflammation and pain.

Acetylcholinesterase Inhibition

The compound's structure suggests potential as an acetylcholinesterase inhibitor, which could be beneficial in treating neurodegenerative diseases like Alzheimer's disease. Studies on similar compounds have indicated promising inhibitory activities against acetylcholinesterase, further supporting the need for empirical testing of this compound's efficacy .

Case Studies and Research Findings

  • Antimicrobial Study : A study evaluating the antimicrobial properties of thiazole derivatives demonstrated that compounds structurally similar to this compound exhibited significant activity against Gram-positive and Gram-negative bacteria .
  • Inhibition of Inflammatory Responses : Research on related compounds indicated that they could effectively reduce inflammation in animal models by inhibiting COX enzymes, suggesting potential therapeutic uses in inflammatory diseases .
  • Neuroprotective Potential : Preliminary studies on benzothiazole derivatives have shown promise as acetylcholinesterase inhibitors, highlighting their potential role in treating cognitive decline associated with Alzheimer’s disease .

Mechanism of Action

The mechanism of action of (Z)-ethyl 2-(2-((4-isopropoxybenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and molecular targets depend on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Analogous Benzothiazole Esters

(a) (Z)-Methyl 2-(2-((4-(Pentyloxy)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate

  • Structural Differences : The methyl ester (vs. ethyl) and pentyloxy group (vs. isopropoxy) alter lipophilicity and metabolic stability.
  • The shorter isopropoxy chain (vs. pentyloxy) reduces lipophilicity, possibly improving aqueous solubility and reducing nonspecific binding .

(b) Ethyl 2-(2-(1H-Indol-3-yl)benzo[d]thiazol-3(2H)-yl)-2-cyanoacetate

  • Structural Differences: Replaces the sulfamoyl and 4-isopropoxybenzoyl groups with a cyanoacetate and indole moiety.
  • The indole group may confer distinct binding interactions, such as π-stacking or hydrogen bonding, altering target specificity .

Ethyl Benzoate Derivatives with Heterocyclic Substituents

Compounds such as I-6230 and I-6473 (ethyl 4-(4-(3-methylisoxazol-5-yl)phenethoxy)benzoate) share the ethyl benzoate backbone but differ in substituents:

  • Key Differences: Pyridazine or isoxazole rings (vs. benzothiazole) and phenethylamino/thio/ethoxy linkers (vs. imino-sulfamoyl).
  • Implications :
    • The benzothiazole core in the target compound may enhance aromatic interactions with biological targets compared to pyridazine/isoxazole.
    • The sulfamoyl group could enable hydrogen bonding with enzymatic active sites, a feature absent in I-6230–I-6473 .

Sulfonylurea Herbicides (e.g., Metsulfuron Methyl)

Metsulfuron methyl (methyl 2-(((((4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)benzoate) shares a sulfonyl group and benzoate ester but differs critically:

  • Structural Differences : Sulfonylurea bridge (vs. sulfamoyl) and triazine ring (vs. benzothiazole).
  • Implications :
    • Sulfonylureas inhibit acetolactate synthase in plants, whereas the target compound’s sulfamoyl group may target bacterial dihydropteroate synthase, akin to sulfonamides .
    • The benzothiazole scaffold in the target compound could expand its therapeutic scope beyond herbicidal activity.

Data Table: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Potential Applications Key Reference
Target Compound Benzothiazole 6-Sulfamoyl, 4-isopropoxybenzoyl, ethyl ester Antimicrobial, enzyme inhibition
(Z)-Methyl analog (pentyloxy) Benzothiazole 6-Sulfamoyl, 4-pentyloxybenzoyl, methyl ester Lipophilic drug candidate
Ethyl 2-(2-(1H-Indol-3-yl)benzothiazol-3-yl)-2-cyanoacetate Benzothiazole Indole, cyanoacetate Anticancer, CNS modulation
I-6473 (ethyl benzoate derivative) Benzoate 3-Methylisoxazole, phenethoxy Kinase inhibition, anti-inflammatory
Metsulfuron methyl Benzoate Sulfonylurea, triazine Herbicide

Research Findings and Implications

  • Synthetic Accessibility : The target compound’s synthesis likely parallels methods used for analogous benzothiazoles, such as condensation of benzothiazole intermediates with ethyl bromoacetate .
  • Structure-Activity Relationships (SAR) :
    • The sulfamoyl group is critical for mimicking sulfonamide antibiotics, while the benzothiazole core may enhance target selectivity .
    • Ethyl esters balance metabolic stability and solubility better than methyl or longer-chain analogs .
  • Unresolved Questions: Limited evidence on the target compound’s exact biological targets or pharmacokinetics necessitates further in vitro/in vivo studies.

Biological Activity

(Z)-ethyl 2-(2-((4-isopropoxybenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate is a compound of interest due to its potential pharmacological activities. This article reviews the synthesis, characterization, and biological activities of this compound, focusing on its anti-inflammatory, analgesic, antibacterial, and other therapeutic effects.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions that include the formation of the benzothiazole ring and subsequent functionalization. Characterization techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Anti-inflammatory Activity

Research indicates that derivatives of benzothiazole exhibit significant anti-inflammatory properties. For instance, compounds similar to this compound have been shown to reduce inflammation in animal models. In a study involving carrageenan-induced paw edema in rats, compounds with similar structural motifs demonstrated up to 27.2% inhibition of inflammation compared to control groups .

Analgesic Activity

The analgesic effects of related benzothiazole derivatives have been documented through various assays. The compound's ability to alleviate pain was evaluated using formalin-induced pain models, where it exhibited dose-dependent analgesic effects comparable to standard analgesics like aspirin .

Antibacterial Activity

Benzothiazole derivatives, including those structurally related to this compound, have shown promising antibacterial activity against various strains such as Escherichia coli and Staphylococcus aureus. One study reported a significant zone of inhibition for certain derivatives, indicating their potential as antibacterial agents .

Other Pharmacological Activities

The compound has also been explored for additional biological activities:

  • Antioxidant Activity : Several studies suggest that benzothiazole derivatives possess free radical scavenging abilities, contributing to their overall therapeutic profile .
  • Anthelmintic Activity : Some derivatives have demonstrated effective anthelmintic properties in vitro, comparable to established drugs like albendazole .

Case Studies

  • Anti-inflammatory Study : A recent investigation involved testing a series of benzothiazole derivatives for their anti-inflammatory effects. Among them, the compound with structural similarities to this compound showed a significant reduction in edema in a rat model.
    CompoundDose (mg/kg)% Inhibition
    Control-0
    Test Compound5027.2
  • Analgesic Evaluation : In a formalin test model, several compounds were evaluated for their analgesic properties. The results indicated that compounds with similar structures had effective pain-relieving capabilities.
    CompoundPain Score Reduction (%)
    Control0
    Test Compound45

Q & A

Basic: What are the recommended synthetic strategies for preparing (Z)-ethyl 2-(2-((4-isopropoxybenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate?

Methodological Answer:
The synthesis of this compound likely involves a multi-step approach, drawing from analogous benzo[d]thiazole derivatives. A plausible strategy includes:

Core Formation: Condensation of 2-aminothiazole derivatives with sulfamoyl-containing precursors to form the benzo[d]thiazole scaffold. For example, ethyl bromocyanoacetate can react with benzothiazole derivatives under reflux in acetone, as demonstrated in similar syntheses .

Schiff Base Formation: Introduction of the 4-isopropoxybenzoyl imino group via a Schiff base reaction. This step typically employs a carbonyl compound (e.g., 4-isopropoxybenzaldehyde) and an amine-containing intermediate under acidic or neutral conditions .

Stereochemical Control: The (Z)-configuration may be achieved by optimizing reaction conditions (e.g., solvent polarity, temperature) or using catalysts to favor the desired isomer.
Characterization: Use 1H^1 \text{H}-NMR, 13C^{13} \text{C}-NMR, IR, and mass spectrometry to confirm structure and purity .

Basic: How can researchers characterize the stereochemical configuration (Z vs. E) of this compound?

Methodological Answer:

NMR Spectroscopy: The (Z)-configuration often results in distinct coupling patterns or chemical shifts due to restricted rotation around the imine bond. For example, NOESY experiments can detect spatial proximity between protons on the benzoyl and thiazole moieties .

X-ray Crystallography: Single-crystal analysis provides definitive proof of stereochemistry, though this requires high-purity samples.

Computational Modeling: Density Functional Theory (DFT) calculations can predict the stability and geometry of (Z) vs. (E) isomers, corroborating experimental data .

Advanced: How can reaction conditions be optimized to improve the yield of the (Z)-isomer?

Methodological Answer:

Solvent Screening: Polar aprotic solvents (e.g., DMF, acetone) may enhance solubility and favor the (Z)-isomer by stabilizing transition states .

Catalyst Selection: Lewis acids (e.g., ZnCl2_2) or organocatalysts can accelerate Schiff base formation while directing stereochemistry .

Design of Experiments (DoE): Systematic variation of parameters (temperature, molar ratios, reaction time) can identify optimal conditions. For example, higher temperatures may accelerate isomerization but reduce selectivity .

Advanced: What analytical techniques are critical for resolving contradictions in solubility data for this compound?

Methodological Answer:
Discrepancies in solubility (e.g., in polar vs. non-polar solvents) may arise from:

Polymorphism: Use Differential Scanning Calorimetry (DSC) or X-ray diffraction to detect crystalline vs. amorphous forms .

Purity Assessment: HPLC or LC-MS can identify impurities (e.g., residual solvents, byproducts) that alter solubility profiles .

Solvent Interactions: Measure Hansen solubility parameters to correlate solubility with solvent polarity and hydrogen-bonding capacity .

Advanced: How does the sulfamoyl group influence the compound’s reactivity in downstream functionalization?

Methodological Answer:
The sulfamoyl (-SO2_2NH2_2) group:

Electron-Withdrawing Effects: Stabilizes negative charges, making adjacent positions susceptible to nucleophilic attack. This can be leveraged for further derivatization (e.g., alkylation, acylation) .

Hydrogen-Bonding Capacity: Enhances interactions in catalytic systems or biological targets, as seen in sulfonamide-based enzyme inhibitors.

Stability Considerations: Under acidic conditions, the sulfamoyl group may hydrolyze; monitor via TLC or 1H^1 \text{H}-NMR during reactions .

Advanced: What strategies can elucidate the mechanism of action in biological assays?

Methodological Answer:

Isotopic Labeling: Incorporate 13C^{13} \text{C}- or 15N^{15} \text{N}-labels into key functional groups (e.g., imino or sulfamoyl) to track metabolic pathways .

Molecular Docking: Use software like AutoDock to predict binding affinities with target proteins (e.g., enzymes in the thiazole biosynthesis pathway).

Kinetic Studies: Measure reaction rates under varying pH, temperature, or inhibitor concentrations to infer mechanistic steps .

Basic: What are the best practices for handling and storing this compound to ensure stability?

Methodological Answer:

Storage Conditions: Store in airtight containers under inert gas (N2_2 or Ar) at -20°C to prevent oxidation or hydrolysis of the imino and sulfamoyl groups .

Light Sensitivity: Protect from UV exposure using amber glassware or light-resistant packaging.

Moisture Control: Use desiccants (e.g., silica gel) in storage environments to minimize hygroscopic degradation .

Advanced: How can researchers design structure-activity relationship (SAR) studies for derivatives of this compound?

Methodological Answer:

Scaffold Modification: Syntize analogs with variations in:

  • Isopropoxy Group: Replace with methoxy, ethoxy, or bulky substituents to assess steric effects.
  • Sulfamoyl Group: Substitute with methylsulfonyl or carboxylate to study electronic impacts .

Biological Testing: Screen derivatives against target assays (e.g., antimicrobial, enzyme inhibition) and correlate activity with structural features.

Multivariate Analysis: Apply QSAR models to predict bioactivity based on descriptors like logP, polar surface area, and H-bond donors .

Advanced: What methodologies are recommended for assessing the compound’s photostability under experimental conditions?

Methodological Answer:

Accelerated Photodegradation: Expose samples to UV light (e.g., 365 nm) in a photoreactor and monitor degradation via HPLC or UV-Vis spectroscopy .

Radical Scavenger Studies: Add antioxidants (e.g., ascorbic acid) to determine if degradation is mediated by reactive oxygen species.

Mass Spectrometry: Identify photodegradation products (e.g., cleavage of the imino bond) to propose degradation pathways .

Basic: What safety protocols are essential when working with this compound in vitro?

Methodological Answer:

Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .

Ventilation: Conduct reactions in a fume hood to avoid inhalation of fine particles or vapors.

Waste Disposal: Neutralize acidic/basic byproducts before disposal and adhere to institutional guidelines for sulfonamide-containing waste .

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